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Compound of Interest

1,3,5-Triazido-2,4,6-
Compound Name:
trinitrobenzene

Cat. No.: B1197213

This in-depth technical guide provides a comprehensive overview of the first-principles
investigation of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) and its related energetic
compounds, including 1,3-diamino-2,4,6-trinitrobenzene (DATB), 1,1-diamino-2,2-dinitroethene
(FOX-7), and 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). This document is intended for
researchers, scientists, and professionals in the fields of materials science, chemistry, and drug
development, offering a detailed exploration of theoretical and experimental methodologies.

Introduction

1,3,5-triamino-2,4,6-trinitrobenzene (TATB) is a remarkably insensitive high explosive, valued
for its exceptional thermal stability and low vulnerability to accidental detonation. These
properties are attributed to its unique molecular and crystal structure, characterized by
extensive intra- and intermolecular hydrogen bonding. First-principles calculations and
molecular dynamics simulations have become indispensable tools for understanding the
fundamental physics and chemistry governing the behavior of TATB and for the rational design
of new energetic materials with tailored properties. This guide summarizes key findings from
these computational investigations and provides an overview of the experimental techniques
used for their synthesis and characterization.

Computational Investigations

First-principles methods, primarily based on Density Functional Theory (DFT), and classical
molecular dynamics (MD) simulations with reactive force fields are the workhorses for the
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theoretical investigation of TATB and its analogues.

Electronic Structure and Properties

DFT calculations are employed to probe the electronic structure of these materials, providing
insights into their stability and reactivity. Key calculated properties include the electronic band
gap, density of states (DOS), and bond dissociation energies (BDES).
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C-NO2 Bond Key Findings from
Compound Band Gap (eV) Dissociation First-Principles
Energy (kcal/mol) Calculations

The large band gap
contributes to its
insensitivity. Uniaxial
compression studies
predict metallization at
pressures far
exceeding the
detonation pressure,

TATB ~3.05 - 4.0[1] 59 - 70[2][3] suggesting electronic
excitation is not a
primary initiation step
in a defect-free
crystal.[4] The C-NO2
bond homolysis is a
key initial step in
thermal

decomposition.[3][5]

The initial
decomposition is
suggested to involve
intermolecular
hydrogen transfer
FOX-7 - - under pressure.[6]
The nitro-to-nitrite
isomerization followed
by NO dissociation is
another proposed

pathway.[6]

LLM-105 - ~63.8[3] The initial
decomposition
pathways are similar
to TATB, involving
intra- and inter-
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molecular hydrogen
transfer.[7] C-NO2
bond homolysis is
considered a
dominant step at

higher temperatures.

Theoretical studies

focus on its properties
DATB - - N

as a less sensitive

analogue of TATB.

Molecular Dynamics Simulations

MD simulations, particularly with reactive force fields like ReaxFF, are used to model the
dynamic processes of thermal decomposition and detonation. These simulations provide
atomistic-level details of reaction mechanisms and kinetics.
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Key Findings from
Compound Force Field(s) Molecular Dynamics
Simulations

Simulations have been crucial
in developing accurate
equations of state and
understanding the anisotropic

ReaxFF, CLM FF, Gee FF, ]

TATB thermal expansion and

Bedrov FF[8] ]
compression.[9][10] They have
also been used to study the
formation of "hot spots" and

the role of defects in initiation.

FOX-7 - -

Simulations show that the
initial decomposition
mechanisms include C-NO2
and C-NH2 bond breaking,
LLM-105 ReaxFF-Ig nitroso rearranging, and
hydrogen transfer. The
presence of binders can
influence the decomposition

rate.

DATB - -

Experimental Protocols
Synthesis of TATB and Related Compounds

Several synthetic routes to TATB have been developed, with a focus on improving safety, cost-
effectiveness, and purity.

This method offers a route to TATB under mild reaction conditions using inexpensive starting
materials.[11][12]
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e Reactants: Picramide, 1,1,1-trimethylhydrazinium iodide (TMHI) or hydroxylamine
hydrochloride, and a strong base (e.g., sodium methoxide or potassium tert-butoxide).[12]
[13]

e Solvent: Dimethyl sulfoxide (DMSO).[13][14]

e Procedure:

o

Dissolve picramide and the aminating reagent (e.g., TMHI) in DMSO.

Add the base to initiate the reaction.

[¢]

[¢]

The reaction proceeds at room temperature (with TMHI) or elevated temperatures (e.g.,
65°C with hydroxylamine) for several hours.[13][14]

o

Quench the reaction, typically with an acid, to precipitate the TATB product.

o Purify the crude TATB.

This process is used to control the particle size and purity of TATB.[15][16]

Starting Material: Production grade TATB (PG-TATB).

e Solvent System: DMSO and an alkali (e.g., NaOH or KOH) to dissolve the TATB.[15]
» Precipitating Agent: Dilute aqueous nitric acid.[15]

e Procedure:

Dissolve PG-TATB in the DMSO-alkali solution.

[¢]

[e]

Add the dilute nitric acid to the solution to precipitate UF-TATB.

[e]

The particle size can be controlled by varying parameters such as acid concentration and
addition time.[15]

[e]

Filter, wash, and dry the UF-TATB product.
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DATB can be synthesized through various routes, including the partial amination of

trinitrobenzene derivatives.

Characterization Techniques

A suite of analytical techniques is used to characterize the structure, purity, thermal stability,

and performance of TATB and related compounds.

Objective: To identify functional groups and confirm the molecular structure.

Instrumentation: A typical setup includes a Michelson interferometer, an IR source, a sample
holder, and a detector.[17] Modern instruments are often purged with nitrogen to minimize
atmospheric interference.[5][18]

Sample Preparation: Samples are typically prepared as KBr pellets.[5][18]

Data Acquisition: A background spectrum of a plain KBr pellet is recorded first, followed by
the spectrum of the sample pellet.[18]

Objective: To probe the vibrational modes of the molecule and crystal lattice, which are
sensitive to pressure and temperature changes.

Instrumentation: A spectrometer equipped with a laser excitation source (e.g., 632.8 nm), a
grating, and a CCD detector.[19]

Sample Preparation: Samples can be in the form of pressed pellets.

Data Acquisition: Single-pulse Raman scattering is often employed for energetic materials to
avoid sample degradation.[20]

Objective: To determine the thermal stability, including melting point and decomposition
temperature.

Procedure: A small amount of the sample is heated in a crucible at a constant rate, and the
heat flow to the sample is measured relative to a reference.

Performance and Sensitivity
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The performance of an explosive is typically characterized by its detonation velocity and

pressure, while its sensitivity refers to its propensity to detonate upon external stimuli like

impact or shock.

. Impact Key
. Detonation .
Detonation Sensitivity Performance
Compound . Pressure : L
Velocity (kmls) (Drop Weight Characteristic
(GPa)
Test) s
Extremely
insensitive to
N severe impact
TATB ~7.35-7.8[21] ~28 - 30[21][22] Very Insensitive
and thermal
environments.
[23]
Offers higher
FOX-7 ~8.3 - 8.4[22] ~35[22] Insensitive performance
than TATB.
Provides a good
balance between
detonation
LLM-105 - - Insensitive performance and
insensitivity, with
more energy
than TATB.[24]
Less sensitive
than many
conventional
DATB - - _ -
explosives, but
more sensitive
than TATB.
Visualizations

Computational Investigation Workflow
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Caption: Workflow for computational investigation of energetic materials.
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Caption: General workflow for synthesis and characterization of TATB.
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Caption: Simplified initial decomposition pathways of TATB.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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